molecular formula C13H19BrN2O3S B180869 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide CAS No. 6196-77-6

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide

カタログ番号 B180869
CAS番号: 6196-77-6
分子量: 363.27 g/mol
InChIキー: NSOCAMWJQFBDPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of rheumatoid arthritis and systemic lupus erythematosus.

作用機序

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the immune response, and BTK inhibition has been shown to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune diseases. In addition, BTK inhibition has been shown to reduce the production of autoantibodies, which are a hallmark of autoimmune diseases.

実験室実験の利点と制限

One of the major advantages of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide. One area of interest is the evaluation of this compound in additional autoimmune diseases, such as multiple sclerosis and type 1 diabetes. In addition, there is interest in exploring the potential of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide in combination with other therapies, such as immunomodulatory agents or biologics. Finally, there is ongoing research aimed at improving the pharmacokinetic properties of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, such as increasing its half-life or reducing the frequency of dosing.

合成法

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide involves several steps, including the reaction of 4-bromoaniline with methylsulfonyl chloride to form 4-bromo-N-methylsulfonylaniline. This intermediate is then reacted with tert-butylacetamide to yield 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide.

科学的研究の応用

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. These studies have shown that 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is able to effectively inhibit the activity of the target enzyme, Bruton's tyrosine kinase (BTK), which plays a key role in the immune response.

特性

CAS番号

6196-77-6

製品名

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide

分子式

C13H19BrN2O3S

分子量

363.27 g/mol

IUPAC名

2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide

InChI

InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17)

InChIキー

NSOCAMWJQFBDPV-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C

正規SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。